

Phenylacetyl Disulfide: A Technical Guide to its Chemical Properties, Structure, and Applications

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Compound of Interest

Compound Name: *Phenylacetyl disulfide*

Cat. No.: *B085340*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetyl disulfide (PADS) is a symmetrical disulfide compound that plays a crucial role as a sulfurizing agent, particularly in the synthesis of phosphorothioate oligonucleotides, which are of significant interest in the development of antisense therapeutics.[\[1\]](#)[\[2\]](#)[\[3\]](#) This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental protocols related to **phenylacetyl disulfide**.

Chemical and Physical Properties

Phenylacetyl disulfide is a white to off-white crystalline solid at room temperature.[\[4\]](#) It is readily soluble in organic solvents such as chloroform and methanol, but insoluble in water.[\[1\]](#) Key quantitative properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₁₄ O ₂ S ₂	[4]
Molecular Weight	302.41 g/mol	[4]
Melting Point	59-63 °C	[4][5]
Appearance	White to almost white powder/crystal	[4]
Solubility	Insoluble in water; Slightly soluble in chloroform and methanol	[1]
CAS Number	15088-78-5	[4]

Molecular Structure

While a crystal structure for **phenylacetyl disulfide** is not readily available in the surveyed literature, its structure consists of two phenylacetyl groups linked by a disulfide bond. Computational and spectroscopic data provide insights into its structural characteristics.

Spectroscopic Data

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.24–7.36	m	10H	Aromatic protons
4.15	s	4H	Methylene protons (-CH ₂ -)

Note: Specific peak assignments and coupling constants were not explicitly detailed in the search results. The data presented is based on typical chemical shifts for similar structural motifs.

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
193.5	Carbonyl Carbon (C=O)
133.2	Quaternary Aromatic Carbon
129.5	Aromatic CH
128.8	Aromatic CH
127.4	Aromatic CH
45.5	Methylene Carbon (-CH ₂ -)

Note: The listed values are representative and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1700	Strong	C=O (carbonyl) stretching
~540	Weak to Medium	S-S (disulfide) stretching

Note: The disulfide bond stretch is often weak and can be difficult to observe.

Experimental Protocols

Synthesis of Phenylacetyl Disulfide

A general method for the synthesis of diacyl disulfides, including **phenylacetyl disulfide**, involves the oxidation of the corresponding thioacid.[6]

Materials:

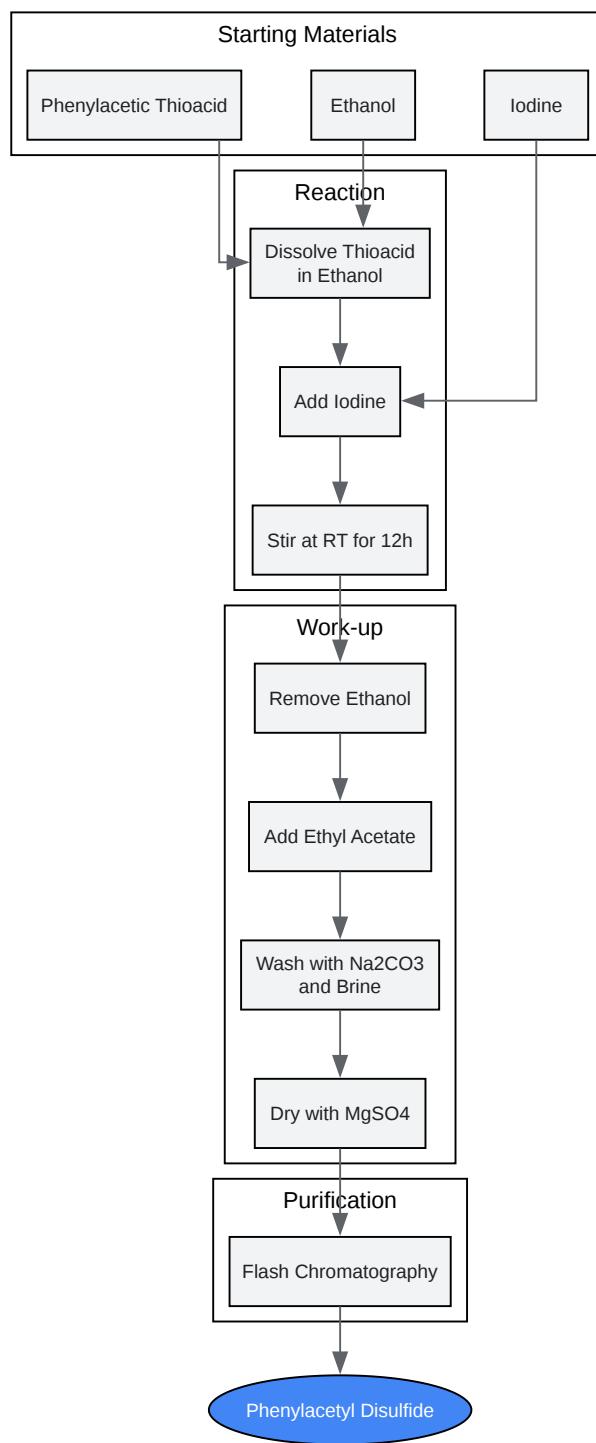
- Phenylacetic thioacid
- Iodine (I₂)

- Ethanol (EtOH)
- Ethyl acetate
- 10% Sodium carbonate (Na_2CO_3) solution
- Brine
- Magnesium sulfate (MgSO_4)

Procedure:

- Dissolve phenylacetic thioacid (2 mmol) in ethanol (20 ml).
- Add iodine (2 mmol) to the solution at room temperature.
- Stir the reaction mixture at room temperature for 12 hours.
- Remove the ethanol under reduced pressure.
- Add ethyl acetate to the residue.
- Wash the organic layer sequentially with 10% sodium carbonate solution and brine.
- Dry the organic layer over magnesium sulfate.
- Purify the crude product by flash chromatography to yield **phenylacetyl disulfide**.^[6]

General Synthesis of Phenylacetyl Disulfide

[Click to download full resolution via product page](#)General synthesis workflow for **phenylacetyl disulfide**.

Use as a Sulfurizing Agent in Oligonucleotide Synthesis

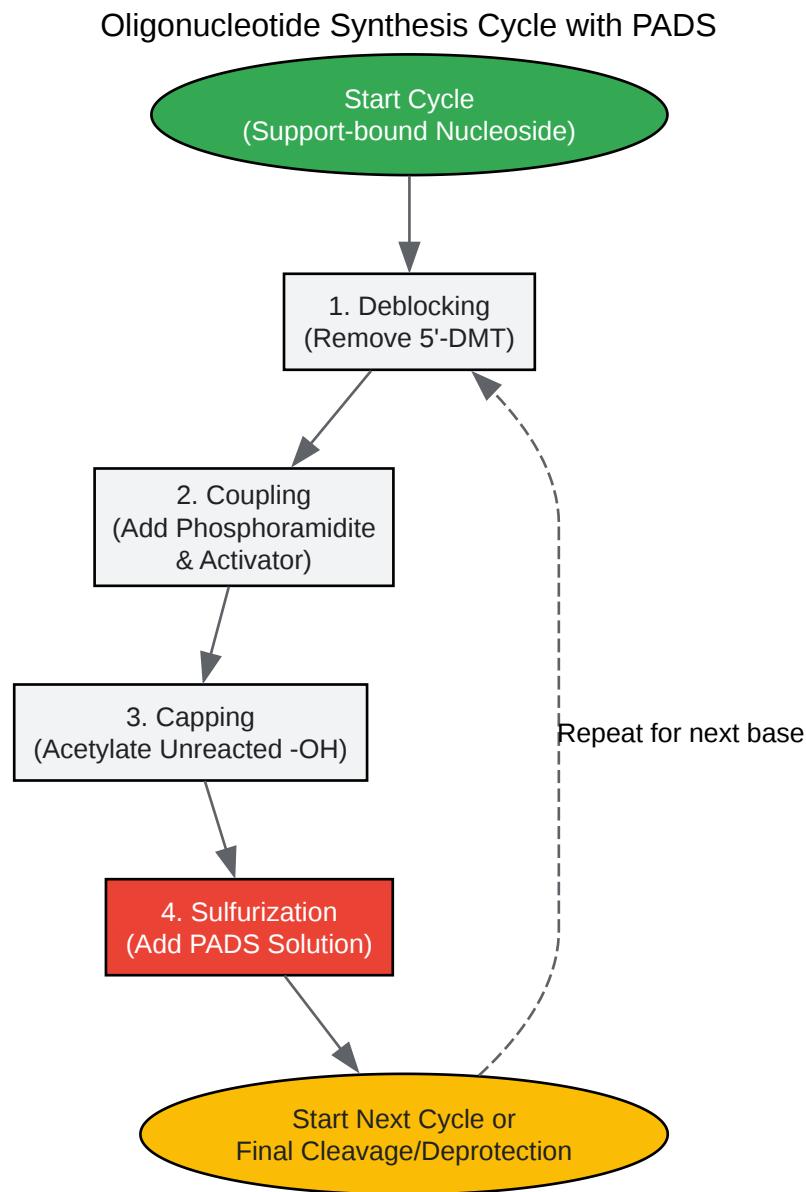
Phenylacetyl disulfide is widely employed for the sulfurization of phosphite triesters to phosphorothioate triesters during the automated solid-phase synthesis of oligonucleotides.[\[1\]](#) [\[2\]](#)

Materials:

- Controlled pore glass (CPG) solid support with bound nucleoside
- Phosphoramidite monomers
- Activator (e.g., tetrazole)
- Capping reagents
- Oxidizing or sulfurizing agent solution (0.2 M PADS in acetonitrile and 3-picoline, 1:1 v/v)[\[1\]](#)
- Deblocking reagent (e.g., trichloroacetic acid in dichloromethane)
- Acetonitrile

Procedure (per cycle):

- Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
- Coupling: Add the next phosphoramidite monomer and an activator to couple the new base.
- Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
- Sulfurization: Treat the resulting phosphite triester with a 0.2 M solution of **phenylacetyl disulfide** in acetonitrile and 3-picoline (1:1, v/v) for approximately 3 minutes to convert the phosphite triester to a phosphorothioate triester.[\[1\]](#)
- Repeat the cycle until the desired oligonucleotide sequence is synthesized.



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Workflow for oligonucleotide synthesis using PADS.

Biological Activity and Signaling Pathways

Current literature primarily focuses on the application of **phenylacetyl disulfide** as a reagent in chemical synthesis. There is no significant information available regarding its direct biological

activity or its involvement in specific signaling pathways within a biological context. Its utility in the pharmaceutical sciences is as a critical component in the synthesis of modified oligonucleotides for therapeutic use.[\[4\]](#)

Conclusion

Phenylacetyl disulfide is a well-characterized compound with established physical and chemical properties. Its primary and most significant application is as an efficient sulfur-transfer reagent in the synthesis of phosphorothioate oligonucleotides, a class of molecules with considerable therapeutic potential. The experimental protocols for its synthesis and use in this context are well-defined. While direct biological activity has not been a major area of research, its role in the production of therapeutic compounds underscores its importance in drug development.

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